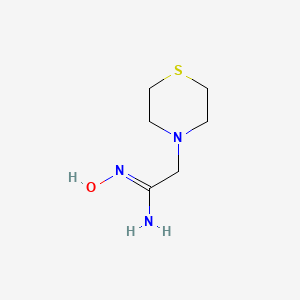

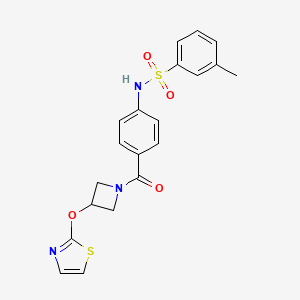

N'-hydroxy-2-(thiomorpholin-4-yl)ethanimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N’-hydroxy-2-(thiomorpholin-4-yl)ethanimidamide, also known as HTEA, is a chemical compound that has gained importance in the field of chemical and biological research. It has a molecular formula of C6H13N3OS .

Physical And Chemical Properties Analysis

N’-hydroxy-2-(thiomorpholin-4-yl)ethanimidamide has a molecular weight of 248.17 and a refractive index of n 20D 1.65 (Predicted) . It’s important to note that these properties can vary depending on the conditions (such as temperature and pressure) and the presence of other substances.Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Intramolecular hydroalkoxylation/hydrothioalkoxylation of nitrogen-tethered alkenes and alcohols/thiols leads to the formation of five-membered thiazolidine, six-membered 1,4-oxazines (morpholines), and tetrahydro-2H-1,4-thiazines (thiomorpholines), along with seven-membered 1,4-oxazepanes. This synthesis pathway mediated by boron trifluoride etherate offers a route to various heterocyclic compounds in good yields, demonstrating the versatility of N'-hydroxy-2-(thiomorpholin-4-yl)ethanimidamide and related structures in organic synthesis (Deka et al., 2015).

DNA Repair and Cancer Treatment

A new class of protein kinase inhibitors targeting the DNA repair pathway has been identified, with 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone inhibiting the DNA-dependent protein kinase (DNA-PK). This compound differs significantly from previously studied DNA-PK inhibitors both structurally and functionally. DNA-PK is involved in the cellular response to and repair of chromosomal DNA double-strand breaks (DSBs). These inhibitors enhance the cytotoxicity of physical and chemical agents that induce DSBs, offering a new approach for cancer therapy (Kashishian et al., 2003).

Antioxidant Activity and QSAR Analysis

QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives as potential antioxidants has shown that antioxidant activity is influenced by molecular descriptors such as area, molecular volume, lipophilicity, polarization, and dipole moment. This study provides a theoretical basis for the design of new potential antioxidants, highlighting the significant role of morpholine derivatives in medicinal chemistry (Drapak et al., 2019).

Catalytic Applications in Materials Science

A novel study on the synthesis and catalytic applications of a hydrogel containing thioether groups for the preparation of gold nanoparticles demonstrates the utility of thiomorpholine derivatives in materials science. This hydrogel-gold nanoparticle composite exhibited high catalytic activity for the reduction of 4-nitrophenol, showcasing the potential of N'-hydroxy-2-(thiomorpholin-4-yl)ethanimidamide related compounds in catalysis and environmental applications (Ilgin et al., 2019).

Propriétés

IUPAC Name |

N'-hydroxy-2-thiomorpholin-4-ylethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3OS/c7-6(8-10)5-9-1-3-11-4-2-9/h10H,1-5H2,(H2,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBBGROSVHNQRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSCCN1C/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-Hydroxy-2-thiomorpholinoacetimidamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2684961.png)

![6-methyl-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine](/img/structure/B2684963.png)

![4-[(3,5-dichloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2684969.png)

![N-(1-cyanocyclopentyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2684970.png)

![2-Methyl-5-thieno[2,3-d]pyrimidin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2684973.png)

![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2684975.png)

![2-[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2684977.png)